molecular formula C26H33NO7 B1261162 Scutebarbatine G

Scutebarbatine G

Cat. No. B1261162
M. Wt: 471.5 g/mol
InChI Key: DKZZSXIGMYMOLZ-AYADQQEJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scutebarbatine G is a diterpene alkaloid of group of neo-clerodanes isolated from the whole plants of Scutellaria barbata and has been shown to exhibit neoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a diterpene alkaloid, an organic heterotetracyclic compound, an oxaspiro compound and a pyridine alkaloid.

Scientific Research Applications

Cytotoxic Activities

Scutebarbatine G, a neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata, has demonstrated significant cytotoxic activities against various human cancer cell lines. Research indicates its effectiveness in inhibiting the growth of HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC50 values in the range of 3.4-8.5 µM (Dai, Wang, Chen, Liu, & Shen, 2008). Another study by Dai et al. (2009) further supports these findings, highlighting Scutebarbatine G's cytotoxic properties against similar cancer cell lines, with IC50 values ranging from 2.1–5.7 µM (Dai, Peng, Shen, Zhang, & Ren, 2009).

Antitumor Activity

Scutebarbatine G also exhibits antitumor activity. A study involving Scutebarbatine A, a related compound, found notable antitumor effects on A549 lung cancer cells through mitochondria-mediated apoptosis (Yang, Xu, Xu, Zhang, & Xu, 2014). This suggests potential antitumor mechanisms that may also be relevant to Scutebarbatine G, given their structural similarities.

Anti-Inflammatory and Neuroprotective Effects

Scutebarbatine G's constituents have shown promise in reducing neuroinflammation. Compounds from Scutellaria barbata, including Scutebarbatine G, have been identified as effective in inhibiting nitric oxide production in microglial cells, which is significant for neuroprotective applications (Lee, Kim, Kim, Hwang, & Park, 2017).

Antibacterial Properties

In the context of antibacterial action, Scutebarbatine G has shown potential in inhibiting cell wall synthesis, as demonstrated in a molecular docking study. This study evaluated its affinity to bacterial proteins, indicating a mechanism of action that primarily involves the inhibition of cell wall synthesis (SriDharani, Ranjitha, Sripathi, AliMuhammadK, & Ravi, 2016).

properties

Product Name

Scutebarbatine G

Molecular Formula

C26H33NO7

Molecular Weight

471.5 g/mol

IUPAC Name

[(1S,3S,4aR,5S,6R,6aR,10aS,10bS)-5,6-dihydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-1-yl] pyridine-3-carboxylate

InChI

InChI=1S/C26H33NO7/c1-15-7-5-9-17-23(15,2)20(29)21(30)25(4)24(17,3)18(11-26(34-25)12-19(28)32-14-26)33-22(31)16-8-6-10-27-13-16/h6-8,10,13,17-18,20-21,29-30H,5,9,11-12,14H2,1-4H3/t17-,18-,20-,21-,23-,24-,25-,26-/m0/s1

InChI Key

DKZZSXIGMYMOLZ-AYADQQEJSA-N

Isomeric SMILES

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2([C@H](C[C@]4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)O)O)C

Canonical SMILES

CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scutebarbatine G
Reactant of Route 2
Reactant of Route 2
Scutebarbatine G
Reactant of Route 3
Scutebarbatine G
Reactant of Route 4
Reactant of Route 4
Scutebarbatine G
Reactant of Route 5
Scutebarbatine G
Reactant of Route 6
Scutebarbatine G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.